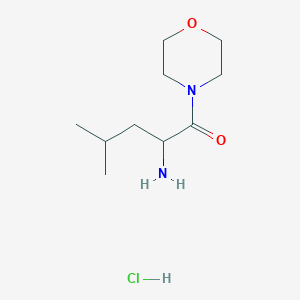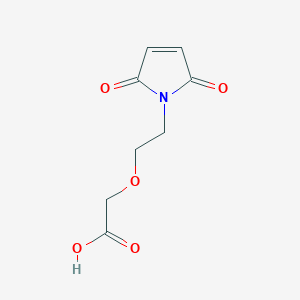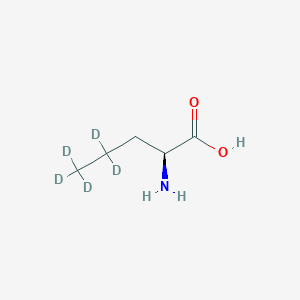
l-2-Aminopentanoic-4,4,5,5,5-d5 acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido L-2-Aminopentanoico-4,4,5,5,5-d5 es un compuesto marcado con isótopos estables, específicamente una forma deuterada de L-norvalina. Este compuesto se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades únicas y su marcaje isotópico, lo que lo convierte en valioso en estudios que involucran vías metabólicas y síntesis de proteínas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido L-2-Aminopentanoico-4,4,5,5,5-d5 típicamente involucra la incorporación de átomos de deuterio en la estructura de la L-norvalina. Esto se puede lograr a través de varias rutas sintéticas, que incluyen:
Intercambio Hidrógeno-Deuterio: Este método implica el intercambio de átomos de hidrógeno con deuterio en presencia de una fuente de deuterio, como óxido de deuterio (D2O).
Reactivos Deuterados: El uso de reactivos deuterados en el proceso de síntesis también puede introducir átomos de deuterio en el compuesto.
Métodos de Producción Industrial
La producción industrial del ácido L-2-Aminopentanoico-4,4,5,5,5-d5 involucra síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso normalmente incluye:
Deuteración Catalítica: Utilización de catalizadores para facilitar la incorporación de átomos de deuterio.
Purificación: Empleo de técnicas como la cristalización y la cromatografía para lograr los niveles de pureza deseados.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido L-2-Aminopentanoico-4,4,5,5,5-d5 experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo amino se puede oxidar para formar los derivados oxo correspondientes.
Reducción: El grupo carboxilo se puede reducir para formar derivados de alcohol.
Sustitución: El grupo amino puede participar en reacciones de sustitución para formar amidas u otros derivados.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Se utilizan comúnmente agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).
Sustitución: Los reactivos como los cloruros de acilo y los anhídridos se utilizan para reacciones de sustitución.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen derivados oxo, derivados de alcohol y diversas amidas sustituidas.
Aplicaciones Científicas De Investigación
El ácido L-2-Aminopentanoico-4,4,5,5,5-d5 se utiliza ampliamente en la investigación científica debido a su marcaje isotópico estable. Algunas de sus aplicaciones incluyen:
Estudios de Vías Metabólicas: Se utiliza para rastrear vías metabólicas y comprender el destino de los aminoácidos en los sistemas biológicos.
Investigación sobre la Síntesis de Proteínas: Ayuda en el estudio de los procesos de síntesis y degradación de proteínas.
Investigación Farmacéutica: Se utiliza en el desarrollo de nuevos fármacos y la comprensión del metabolismo de los fármacos.
Aplicaciones Industriales: Se emplea en la producción de compuestos deuterados para diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción del ácido L-2-Aminopentanoico-4,4,5,5,5-d5 implica su incorporación en vías metabólicas donde puede reemplazar a su contraparte no deuterada. Los átomos de deuterio proporcionan una firma única que se puede rastrear utilizando diversas técnicas analíticas, lo que permite a los investigadores estudiar el comportamiento y las interacciones del compuesto en los sistemas biológicos. Los objetivos moleculares y las vías involucradas incluyen transportadores de aminoácidos y enzimas involucradas en el metabolismo de aminoácidos.
Comparación Con Compuestos Similares
El ácido L-2-Aminopentanoico-4,4,5,5,5-d5 se compara con otros compuestos similares como:
L-Norvalina: La forma no deuterada del compuesto, utilizada en aplicaciones de investigación similares pero carece del marcaje isotópico.
L-Isoleucina-2-d1: Otro aminoácido deuterado utilizado en estudios metabólicos.
Ácido N-Acetil-L-glutámico-2,3,3,4,4-d5: Una forma deuterada del ácido L-glutámico utilizado en aplicaciones de investigación similares.
La singularidad del ácido L-2-Aminopentanoico-4,4,5,5,5-d5 radica en su marcaje específico de deuterio, lo que proporciona ventajas distintas en el rastreo y el estudio de vías metabólicas.
Propiedades
Fórmula molecular |
C5H11NO2 |
|---|---|
Peso molecular |
122.18 g/mol |
Nombre IUPAC |
(2S)-2-amino-4,4,5,5,5-pentadeuteriopentanoic acid |
InChI |
InChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1D3,2D2 |
Clave InChI |
SNDPXSYFESPGGJ-JWUQSEDQSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C[C@@H](C(=O)O)N |
SMILES canónico |
CCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-[(chlorosulfonyl)methyl]oxane-2-carboxylate, trans](/img/structure/B12309015.png)
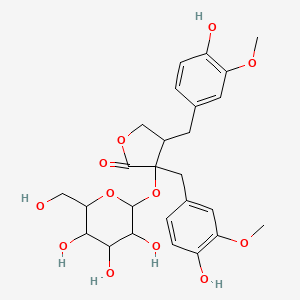
![4-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydro-2-furyl]-6-fluoro-3-oxo-3,4-dihydropyrazine-2-carboxamide](/img/structure/B12309025.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxybenzoate](/img/structure/B12309027.png)
![hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride](/img/structure/B12309031.png)

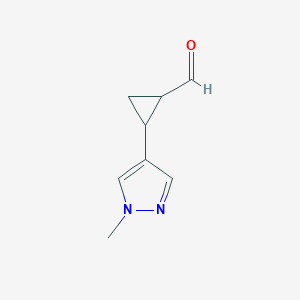
![rac-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans](/img/structure/B12309087.png)
![7-Bromobicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B12309088.png)

